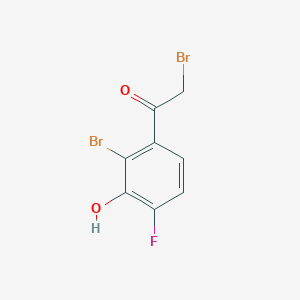
2'-Bromo-4'-fluoro-3'-hydroxyphenacyl bromide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2’-Bromo-4’-fluoro-3’-hydroxyphenacyl bromide is an organic compound with the molecular formula C8H6BrFO2 It is a derivative of phenacyl bromide, characterized by the presence of bromine, fluorine, and hydroxyl groups on the aromatic ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2’-Bromo-4’-fluoro-3’-hydroxyphenacyl bromide typically involves the bromination of 4’-fluoro-3’-hydroxyacetophenone. The reaction is carried out using bromine (Br2) in the presence of a suitable solvent such as acetic acid or chloroform. The reaction conditions include maintaining a low temperature to control the reactivity of bromine and prevent over-bromination .
Industrial Production Methods
Industrial production of 2’-Bromo-4’-fluoro-3’-hydroxyphenacyl bromide follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors to ensure precise control over reaction conditions. The product is then purified using techniques such as recrystallization or column chromatography to achieve high purity levels suitable for industrial applications .
Analyse Chemischer Reaktionen
Types of Reactions
2’-Bromo-4’-fluoro-3’-hydroxyphenacyl bromide undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or ammonia in methanol are commonly used.
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in ethanol or lithium aluminum hydride in ether.
Major Products Formed
Nucleophilic Substitution: Substituted phenacyl derivatives.
Oxidation: 2’-Bromo-4’-fluoro-3’-hydroxyacetophenone.
Reduction: 2’-Bromo-4’-fluoro-3’-hydroxyphenethyl alcohol.
Wissenschaftliche Forschungsanwendungen
2’-Bromo-4’-fluoro-3’-hydroxyphenacyl bromide has several applications in scientific research:
Wirkmechanismus
The mechanism of action of 2’-Bromo-4’-fluoro-3’-hydroxyphenacyl bromide involves its reactivity towards nucleophiles. The bromine atom acts as a leaving group, allowing the compound to form covalent bonds with nucleophilic sites on target molecules. This reactivity is exploited in various applications, including enzyme inhibition and protein labeling. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Phenacyl Bromide: Lacks the fluorine and hydroxyl groups, making it less reactive in certain applications.
4’-Fluoroacetophenone: Lacks the bromine and hydroxyl groups, limiting its reactivity towards nucleophiles.
2’-Bromo-4’-fluoroacetophenone: Lacks the hydroxyl group, reducing its potential for oxidation and reduction reactions.
Uniqueness
2’-Bromo-4’-fluoro-3’-hydroxyphenacyl bromide is unique due to the presence of bromine, fluorine, and hydroxyl groups, which confer a high degree of reactivity and versatility. This makes it suitable for a wide range of applications in organic synthesis, medicinal chemistry, and materials science .
Eigenschaften
Molekularformel |
C8H5Br2FO2 |
|---|---|
Molekulargewicht |
311.93 g/mol |
IUPAC-Name |
2-bromo-1-(2-bromo-4-fluoro-3-hydroxyphenyl)ethanone |
InChI |
InChI=1S/C8H5Br2FO2/c9-3-6(12)4-1-2-5(11)8(13)7(4)10/h1-2,13H,3H2 |
InChI-Schlüssel |
CPIQZPCAZHDQMT-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C(=C1C(=O)CBr)Br)O)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Pyrrolo[1,2-b]pyridazine-7-carbonitrile](/img/structure/B13716818.png)
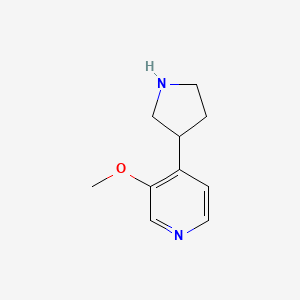
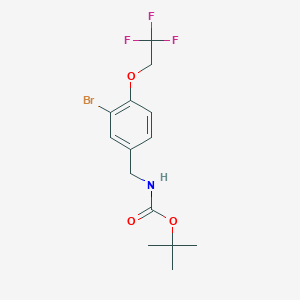
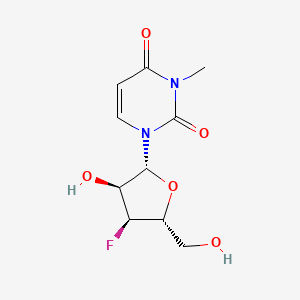

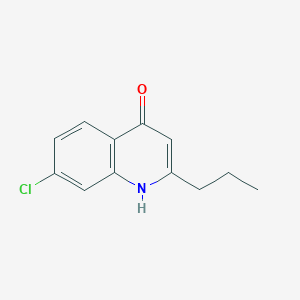
![3-Methyl-1-[1-[3-(methylsulfonyl)phenyl]cyclobutyl]-1-butylamine](/img/structure/B13716850.png)
![8,19-Dihydroxy-14,26-diimino-7,18-di(tricosan-12-yl)-7,18-diazaheptacyclo[14.6.2.22,5.03,12.04,9.013,23.020,24]hexacosa-1,3,5(25),8,10,12,15,19,21,23-decaene-6,17-dione;17,19-dihydroxy-11,26-diimino-7,18-di(tricosan-12-yl)-7,18-diazaheptacyclo[14.6.2.22,5.03,12.04,9.013,23.020,24]hexacosa-1,3,5(25),9,12,14,16,19,21,23-decaene-6,8-dione](/img/structure/B13716853.png)

![3-Amino-4-[4'-(methylsulfonyl)-2-biphenylyl]butyric Acid](/img/structure/B13716864.png)


![N-Ethyl-4-fluoro-3-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzamide](/img/structure/B13716887.png)
![N-Isopropyl-3-nitro-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzamide](/img/structure/B13716889.png)
